Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate
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Overview
Description
Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate typically involves the reaction of 1-methyl-4-phenylpiperidine-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenylpiperidine-4-carboxylate: Another piperidine derivative with similar structural features.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A compound with a related chemical structure.
Uniqueness
Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate is unique due to its specific ester functional group and the presence of both methyl and phenyl substituents on the piperidine ring. These structural features contribute to its distinct chemical and biological properties .
Properties
CAS No. |
35908-63-5 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-16(18)15-11-17(3)10-9-14(15)13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3 |
InChI Key |
UPNPKUUOGFFCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CN(CCC1C2=CC=CC=C2)C |
Origin of Product |
United States |
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